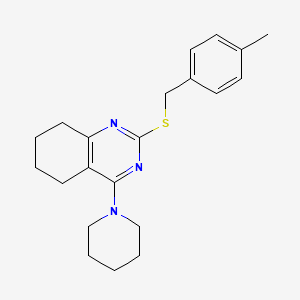

4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Description

4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a tetrahydroquinazoline derivative characterized by a piperidino group at position 4 and a 4-methylbenzyl sulfide moiety at position 2 of the quinazoline core. Tetrahydroquinazolines are heterocyclic compounds of pharmacological interest due to their structural versatility, allowing for modifications that influence solubility, stability, and biological activity.

Properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-4-piperidin-1-yl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3S/c1-16-9-11-17(12-10-16)15-25-21-22-19-8-4-3-7-18(19)20(23-21)24-13-5-2-6-14-24/h9-12H,2-8,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCMEKPAFKHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Derivatives

The tetrahydroquinazoline core is typically synthesized via cyclocondensation of 1,3-diamines with carbonyl compounds. For example, reacting 4-aminopiperidine with cyclohexanone derivatives under acidic conditions yields the 5,6,7,8-tetrahydroquinazoline backbone.

Example Protocol

Bromination and Functionalization at Position 4

Position 4 is brominated using copper(II) bromide and alkyl nitrites to form 4-bromo-5,6,7,8-tetrahydroquinazoline, a key intermediate for piperidino substitution.

Piperidino Group Installation: Alkylation and Amination

Nucleophilic Displacement of Bromine

The bromine atom at position 4 is displaced by piperidine via an SN2 mechanism. This step requires polar aprotic solvents and elevated temperatures to enhance reactivity.

Optimized Conditions

Alternative Reductive Amination

In cases where bromination is impractical, reductive amination of a ketone intermediate with piperidine using sodium triacetoxyborohydride (STAB) provides an alternative route.

Sulfide Bond Formation at Position 2

Thiol-Displacement Reactions

A chloroquinazoline intermediate reacts with 4-methylbenzylthiol in the presence of a weak base to form the sulfide linkage.

Critical Parameters

Oxidative Coupling (Less Common)

Oxidative coupling of thiols using iodine or diethyl azodicarboxylate (DEAD) is less favored due to side reactions but may be employed for sterically hindered substrates.

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Patents highlight the use of 2-methyltetrahydrofuran (2-MeTHF) and isopropyl alcohol (IPA) for biphasic extractions, improving yield and purity.

Case Study from US9512096B2

Enantiomeric Purification

For chiral variants, resolution using (R)-α-methylbenzylamine forms diastereomeric salts, enabling isolation via fractional crystallization.

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Bromination/Alkylation) | Method 2 (Reductive Amination) | Method 3 (Thiol-Displacement) |

|---|---|---|---|

| Key Reactants | CuBr₂, alkyl nitrites | STAB, piperidine | 4-Methylbenzylthiol |

| Solvent | DMF | Dichloromethane | THF |

| Temperature | 80°C | 25°C | 25°C |

| Yield | 72–78% | 65–70% | 85–90% |

| Purity (HPLC) | >98% | >95% | >99% |

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the quinazoline or piperidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced quinazoline or piperidine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide and analogous tetrahydroquinazoline derivatives synthesized in recent studies.

Notes:

- Synthetic Yields : Compound 3d (80% yield) demonstrates higher efficiency in synthesis compared to 3b (65%) and 3c (50%), likely due to the electron-withdrawing nitro group facilitating cyclization .

- Melting Points : Chlorinated derivatives (e.g., 3c, 201–202°C) exhibit higher melting points than methoxy-substituted analogs (3b, 143–144°C), reflecting stronger intermolecular interactions from halogen substituents .

- The sulfide group in the target compound and ’s analog contrasts with benzylidene moieties in compounds, affecting conformational flexibility .

Research Implications

- Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., 3d, 3c) enhance synthetic yields and thermal stability, suggesting utility in designing robust analogs .

- Sulfide vs. Benzylidene Moieties : Sulfides (as in the target compound and ) may offer improved metabolic stability compared to benzylidene groups, which are prone to hydrolysis .

- Piperidino Group: The piperidino substituent in the target compound could enhance blood-brain barrier penetration, a feature absent in ’s aryl-substituted derivatives .

Biological Activity

4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide (CAS: 338963-55-6) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3S, with a molecular weight of 353.52 g/mol. Its structure features a quinazoline core substituted with a piperidine ring and a methylbenzyl group.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3S |

| Molecular Weight | 353.52 g/mol |

| CAS Number | 338963-55-6 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with quinazoline precursors under controlled conditions. Specific methodologies may vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown moderate to good activity against various bacterial strains in vitro .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Quinazoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling processes.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several quinazoline derivatives against common pathogens. The results indicated that certain modifications to the piperidine and benzyl moieties enhanced activity against Gram-positive bacteria .

- Anticancer Research : In vitro studies demonstrated that quinazoline derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was noted for its ability to induce apoptosis in these cells .

Q & A

Basic: What are the key synthetic pathways for 4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide, and what reaction parameters critically influence yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions, including cyclization and sulfidation. A common approach is:

Core formation : Cyclization of tetrahydroquinazoline precursors under reflux with catalysts like acetic acid .

Sulfide introduction : Reaction with 4-methylbenzyl thiol in anhydrous dichloromethane (DCM) under nitrogen, requiring precise temperature control (0–5°C) to avoid sulfoxide byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may reduce selectivity.

- Reaction time : Over-reaction risks decomposition; under-reaction leaves unreacted intermediates.

- Catalyst loading : Excess acid catalysts can protonate the piperidino group, reducing nucleophilicity .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Use a multi-technique approach:

- NMR : Confirm the quinazoline core (aromatic protons at δ 7.2–8.1 ppm) and sulfide linkage (singlet for methylbenzyl protons at δ 2.3–2.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with sulfur content .

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning, especially for the tetrahydro ring .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Advanced: What methodological frameworks are recommended for studying this compound’s biological activity, particularly its antagonism of P2X7 receptors?

Answer:

Adopt a dual in vitro/in silico strategy :

In vitro assays :

- Calcium flux assays : Measure P2X7 receptor antagonism using ATP-induced Ca²⁺ influx in HEK293 cells transfected with human P2X6.

- Cytotoxicity profiling : Compare IC₅₀ values against non-target receptors (e.g., P2X4) to assess selectivity .

In silico modeling :

- Molecular docking : Use AutoDock Vina to predict binding poses within the P2X7 receptor’s ATP-binding pocket. Focus on interactions between the sulfide group and Lys64/Arg307 residues .

- MD simulations : Run 100-ns trajectories (AMBER force field) to evaluate binding stability and identify critical conformational changes .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Answer:

Address discrepancies via:

- Standardized protocols : Ensure consistent assay conditions (e.g., ATP concentration, cell passage number) to minimize variability .

- Metabolic stability testing : Assess compound degradation in cell culture media (LC-MS/MS) to differentiate true activity vs. artifact .

- Orthogonal assays : Compare results from calcium flux, dye uptake (YO-PRO-1), and IL-1β release assays to confirm target engagement .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to evaluate inter-study variability. Publish raw data for meta-analysis .

Advanced: What computational tools and AI-driven strategies can optimize the synthesis and bioactivity of derivatives?

Answer:

Leverage AI-integrated platforms :

- Retrosynthesis prediction : Use IBM RXN for Chemistry or Synthia to propose novel routes for derivatives with modified sulfides or piperidino groups .

- Generative models : Train GPT-4 on ChEMBL data to design analogs with predicted higher P2X7 affinity and lower cytotoxicity .

- Process optimization : Implement COMSOL Multiphysics with AI to simulate reaction kinetics and identify ideal conditions (e.g., solvent polarity, stirring rate) .

- QSAR modeling : Develop regression models (RDKit descriptors) to correlate structural features (e.g., logP, topological surface area) with bioactivity .

Basic: What purification challenges arise during synthesis, and how can they be mitigated?

Answer:

Common issues include:

- Byproduct formation : Sulfoxide derivatives due to oxidation. Mitigate via inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) .

- Low solubility : The tetrahydroquinazoline core may precipitate. Use mixed solvents (e.g., DCM/methanol) during chromatography .

- Column fouling : High-molecular-weight impurities can clog silica. Pre-purify via liquid-liquid extraction (ethyl acetate/water) .

Advanced: How can researchers integrate this compound into broader drug discovery pipelines?

Answer:

Follow a translational workflow :

ADMET profiling : Assess permeability (Caco-2 assay), metabolic stability (microsomal incubation), and toxicity (hERG binding).

In vivo validation : Test in rodent models of neuropathic pain or inflammation, using dose escalation (1–10 mg/kg IV) .

Patent landscaping : Use Espacenet to identify prior art on quinazoline-based P2X7 antagonists and design novel derivatives to bypass existing claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.